molecular formula C13H14N2O B11889853 4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)phenol

4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)phenol

Cat. No.: B11889853
M. Wt: 214.26 g/mol
InChI Key: CFBXGJOMFWINRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)phenol is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)phenol typically involves multi-step organic reactions. One common method involves the cyclocondensation of Meldrum’s acid, 2-(nitromethylene)imidazolidine, and aldehydes under specific conditions . Another approach includes the alkylation or acylation of secondary amines using alkyl- or arylalkylbromides in acetonitrile or acid chlorides in dimethoxyethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)phenol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas.

    Substitution: Nucleophilic substitution reactions can occur at the phenol group or the imidazo[1,2-a]pyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are typical reducing agents.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)phenol involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For instance, it may act on microbial enzymes to exert its antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)phenol is unique due to its specific combination of the imidazo[1,2-a]pyridine core and phenol group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

4-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)phenol

InChI

InChI=1S/C13H14N2O/c16-11-6-4-10(5-7-11)12-9-14-13-3-1-2-8-15(12)13/h4-7,9,16H,1-3,8H2

InChI Key

CFBXGJOMFWINRZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=NC=C2C3=CC=C(C=C3)O)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.